molecular formula C23H28N4O5 B2902579 Diethyl 2-[2-(1-benzyl-4-piperidinylidene)hydrazino]-6-hydroxy-3,5-pyridinedicarboxylate CAS No. 338410-22-3

Diethyl 2-[2-(1-benzyl-4-piperidinylidene)hydrazino]-6-hydroxy-3,5-pyridinedicarboxylate

Cat. No.: B2902579
CAS No.: 338410-22-3
M. Wt: 440.5
InChI Key: SNQHPWSPDRVJJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 2-[2-(1-benzyl-4-piperidinylidene)hydrazino]-6-hydroxy-3,5-pyridinedicarboxylate (CAS: 338410-22-3) is a pyridinedicarboxylate derivative featuring a hydrazino-linked benzyl-piperidinylidene moiety. This compound is synthesized via condensation reactions involving hydrazine derivatives and esterified pyridine intermediates, as evidenced by analogous synthetic routes in thiophene- and benzimidazole-based systems . The 6-hydroxy group and diethyl ester substituents contribute to its polar yet lipophilic character, with a molecular weight of 449.47 g/mol (C24H27N3O6) .

Properties

IUPAC Name

diethyl 2-[2-(1-benzylpiperidin-4-ylidene)hydrazinyl]-6-oxo-1H-pyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O5/c1-3-31-22(29)18-14-19(23(30)32-4-2)21(28)24-20(18)26-25-17-10-12-27(13-11-17)15-16-8-6-5-7-9-16/h5-9,14H,3-4,10-13,15H2,1-2H3,(H2,24,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNQHPWSPDRVJJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(NC1=O)NN=C2CCN(CC2)CC3=CC=CC=C3)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Hydrazino-Pyridinedicarboxylate Derivatives

The target compound shares structural homology with other hydrazino-pyridinedicarboxylates, differing primarily in substituent groups:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 1-Benzyl-4-piperidinylidene hydrazino, 6-hydroxy, diethyl esters C24H27N3O6 449.47 Enhanced lipophilicity due to benzyl-piperidinylidene
Diethyl 6-[2-[(4-chloroanilino)carbonyl]hydrazino]-2-oxo-1,2-dihydro-3,5-pyridinedicarboxylate (CAS: 321432-00-2) 4-Chlorophenyl carbamoyl hydrazino, diethyl esters C18H19ClN4O6 422.82 Higher acidity (pKa ≈ 5.82) due to electron-withdrawing chloro group
Diethyl 6-[4-(4-methoxyphenyl)piperazino]-2-oxo-1,2-dihydro-3,5-pyridinedicarboxylate (CAS: 338396-57-9) 4-Methoxyphenyl piperazino, diethyl esters C22H27N3O6 429.47 Increased solubility from methoxy group

Key Observations :

  • Lipophilicity: The benzyl-piperidinylidene group in the target compound enhances membrane permeability compared to the methoxyphenyl-piperazino analog .
  • Acid-Base Properties: The 4-chloroanilino derivative exhibits stronger acidity (pKa ~5.82) due to the electron-withdrawing effect of chlorine, whereas the target compound’s hydroxy group may confer mild acidity .

Esterified Pyridine Derivatives in Pharmaceuticals

The diethyl ester motif is common in dihydropyridine (DHP) calcium channel blockers, such as amlodipine analogs:

Compound Substituents Molecular Weight (g/mol) Pharmacological Role
Target Compound 6-hydroxy, benzyl-piperidinylidene hydrazino 449.47 Unknown (research compound)
Amlodipine Related Compound B (USP) 2-aminoethoxymethyl, 2-chlorophenyl, ethyl/methyl esters 522.93 Antihypertensive (DHP class)
UK-48340-11 2-aminoethoxymethyl, o-chlorophenyl, ethyl/methyl esters 570.03 Antianginal, antihypertensive

Comparison :

  • Hydroxy Group : The 6-hydroxy substituent is unique to the target compound and absent in clinical DHPs, suggesting divergent reactivity or metabolic pathways .

Stability

Pyridinedicarboxylates are prone to ester hydrolysis and oxidation. The 6-hydroxy group in the target compound may increase susceptibility to degradation compared to fully esterified analogs like amlodipine impurities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.